Cas no 1390644-37-7 ((R)-5-Hydroxymethyl Tolterodine Methacrylate)

(R)-5-Hydroxymethyl Tolterodine Methacrylate structure
1390644-37-7 structure
Product Name:(R)-5-Hydroxymethyl Tolterodine Methacrylate
CAS No:1390644-37-7
MF:C26H35NO3
MW:409.561007738113
CID:3162182
PubChem ID:57521276
Update Time:2025-10-31

(R)-5-Hydroxymethyl Tolterodine Methacrylate Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxylmethyl)phenyl methacrylate
    • SCHEMBL11292873
    • (R)-5-Hydroxymethyl Tolterodine Methacrylate
    • 1390644-37-7
    • Inchi: 1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1
    • InChI Key: LOCFHEXUJQYDFL-HSZRJFAPSA-N
    • SMILES: O(C(C(=C)C)=O)C1C=CC(CO)=CC=1[C@@H](C1C=CC=CC=1)CCN(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 409.26169398Da
  • Monoisotopic Mass: 409.26169398Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 11
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 545.9±50.0 °C at 760 mmHg
  • Flash Point: 284.0±30.1 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

(R)-5-Hydroxymethyl Tolterodine Methacrylate Security Information

(R)-5-Hydroxymethyl Tolterodine Methacrylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H949655-1mg
(R)-5-Hydroxymethyl Tolterodine Methacrylate
1390644-37-7
1mg
$253.00 2023-05-18
TRC
H949655-10mg
(R)-5-Hydroxymethyl Tolterodine Methacrylate
1390644-37-7
10mg
$ 1800.00 2023-09-07

Additional information on (R)-5-Hydroxymethyl Tolterodine Methacrylate

Introduction to (R)-5-Hydroxymethyl Tolterodine Methacrylate (CAS No. 1390644-37-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (R)-5-Hydroxymethyl Tolterodine Methacrylate, with the CAS number 1390644-37-7, has garnered significant attention due to its unique structural and functional properties. This compound belongs to the class of methacrylate derivatives, which are widely utilized in various biomedical applications. The (R)-configuration of this molecule imparts specific stereochemical characteristics that influence its biological activity and pharmacokinetic behavior.

In recent years, there has been a growing interest in the development of chiral drugs, which are drugs that exist as non-superimposable mirror images (enantiomers). The stereochemistry of a drug molecule can significantly affect its efficacy, safety, and metabolic pathways. (R)-5-Hydroxymethyl Tolterodine Methacrylate is an enantiomer of a known antimuscarinic agent, Tolterodine, which is used in the treatment of overactive bladder syndrome. The methacrylate moiety in this compound introduces additional functionality that may enhance its binding affinity and stability in biological systems.

The synthesis of (R)-5-Hydroxymethyl Tolterodine Methacrylate involves sophisticated organic chemistry techniques, including stereoselective reactions and protective group strategies. The use of advanced catalytic systems has enabled researchers to achieve high enantiomeric purity, which is crucial for pharmaceutical applications. Recent studies have highlighted the importance of optimizing synthetic pathways to minimize side reactions and improve yield, ensuring that the final product meets stringent quality standards.

One of the most compelling aspects of (R)-5-Hydroxymethyl Tolterodine Methacrylate is its potential application in drug delivery systems. Methacrylates are known for their ability to form polymers and hydrogels, which can be engineered to release active compounds in a controlled manner. This property makes it an attractive candidate for developing targeted drug delivery systems, particularly for diseases that require localized treatment. For instance, hydrogels derived from methacrylate derivatives have been explored for their use in wound healing and tissue engineering.

Moreover, the hydroxymethyl group in the molecular structure of (R)-5-Hydroxymethyl Tolterodine Methacrylate provides a site for further chemical modification. This allows for the development of prodrugs or conjugates that can enhance bioavailability or target specific tissues. Such modifications are essential for improving therapeutic efficacy while minimizing systemic side effects. Researchers are currently investigating how different substituents on the hydroxymethyl group can influence the pharmacological properties of the compound.

The pharmacological profile of (R)-5-Hydroxymethyl Tolterodine Methacrylate has been studied extensively in preclinical models. Initial findings suggest that it exhibits potent antimuscarinic activity with a selectivity profile similar to its parent compound, Tolterodine. However, due to the introduction of the methacrylate group, there may be differences in how it interacts with biological targets compared to native analogs. This could lead to improved therapeutic outcomes or novel mechanisms of action.

In clinical settings, the development of new antimuscarinic agents is crucial for patients with conditions such as overactive bladder and neurogenic bladder disorders. Traditional treatments often suffer from limited efficacy or significant side effects. (R)-5-Hydroxymethyl Tolterodine Methacrylate holds promise as a next-generation therapeutic option due to its unique chemical properties and potential for targeted delivery. Clinical trials are currently underway to evaluate its safety and efficacy in human populations.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between (R)-5-Hydroxymethyl Tolterodine Methacrylate and biological targets. These tools have enabled researchers to predict binding affinities, metabolic pathways, and potential side effects with high accuracy. By integrating experimental data with computational insights, scientists can design more effective drug candidates and optimize their properties for clinical use.

Ethical considerations are also paramount in the development and deployment of new pharmaceutical agents. The synthesis and testing of (R)-5-Hydroxymethyl Tolterodine Methacrylate must adhere to rigorous ethical guidelines to ensure patient safety and societal benefit. Collaborative efforts between academia, industry, and regulatory bodies are essential for fostering innovation while maintaining high standards of integrity.

Looking ahead, the future prospects for (R)-5-Hydroxymethyl Tolterodine Methacrylate appear promising. Advances in synthetic chemistry, drug delivery systems, and computational biology will continue to drive its development into a viable therapeutic agent. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that address unmet medical needs effectively.

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